molecular formula C34H68O5 B13777525 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate CAS No. 59599-55-2

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate

Cat. No.: B13777525
CAS No.: 59599-55-2
M. Wt: 556.9 g/mol
InChI Key: NNSTUHMKYNCMHO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester typically involves the esterification of tetradecanoic acid with a suitable alcohol. The process may include the following steps:

    Esterification Reaction: Tetradecanoic acid is reacted with 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The mixture is heated to a temperature of around 100-150°C for several hours.

    Purification: The resulting ester is purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield tetradecanoic acid and 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethanol.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing pharmaceuticals, particularly in formulations requiring long-chain esters.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester involves its interaction with biological membranes and enzymes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester bond can be hydrolyzed by esterases, releasing the active components that may interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl myristate: An ester of myristic acid with ethanol, used in similar applications but with different physical properties.

    Myristic acid: The parent compound, a saturated fatty acid with various industrial and biological applications.

    2-[2-[2-(Tetradecyloxy)ethoxy]ethanol: A related compound with similar structural features but lacking the ester functionality.

Uniqueness

Tetradecanoic acid,2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl ester is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity compared to simpler esters like ethyl myristate. This structural complexity allows for a broader range of applications and interactions in both chemical and biological systems.

Properties

CAS No.

59599-55-2

Molecular Formula

C34H68O5

Molecular Weight

556.9 g/mol

IUPAC Name

2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl tetradecanoate

InChI

InChI=1S/C34H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-36-28-29-37-30-31-38-32-33-39-34(35)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

NNSTUHMKYNCMHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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